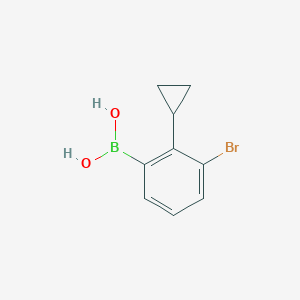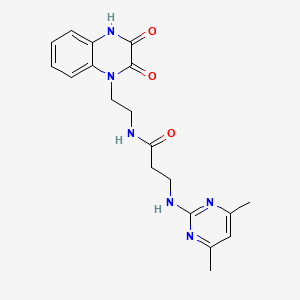
5-Bromo-2,3-dimethoxypyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-dimethoxypyridin-4-ol is an organic compound with the molecular formula C7H8NO3Br It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethoxypyridin-4-ol typically involves the bromination of 2,3-dimethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane, under mild conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
化学反応の分析
Types of Reactions
5-Bromo-2,3-dimethoxypyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3-dimethoxypyridin-4-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include 2,3-dimethoxypyridine-4-carboxylic acid.
Reduction: The major product is 2,3-dimethoxypyridin-4-ol.
科学的研究の応用
5-Bromo-2,3-dimethoxypyridin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-Bromo-2,3-dimethoxypyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
類似化合物との比較
Similar Compounds
2,3-Dimethoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxypyridin-4-ol: Similar structure but with only one methoxy group, affecting its chemical properties and reactivity.
5-Bromo-2,3-dimethoxypyridine: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
5-Bromo-2,3-dimethoxypyridin-4-ol is unique due to the combination of bromine, methoxy, and hydroxyl groups on the pyridine ring. This unique structure imparts specific chemical properties, making it a valuable compound in various synthetic and research applications .
特性
分子式 |
C7H8BrNO3 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
5-bromo-2,3-dimethoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8BrNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10) |
InChIキー |
DKPAHKWHEGRJBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(NC=C(C1=O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)


![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)


![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)


